Yomogiartemin

Descripción

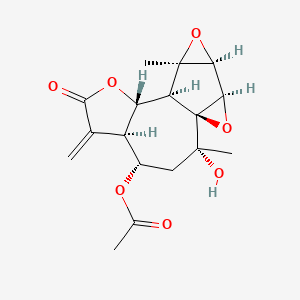

Structure

3D Structure

Propiedades

Número CAS |

69684-72-6 |

|---|---|

Fórmula molecular |

C17H20O7 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

[(1S,2R,4S,5R,9S,10S,11R,13S,14R)-2-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-4-yl] acetate |

InChI |

InChI=1S/C17H20O7/c1-6-9-8(21-7(2)18)5-15(3,20)17-11(10(9)22-14(6)19)16(4)12(23-16)13(17)24-17/h8-13,20H,1,5H2,2-4H3/t8-,9+,10-,11-,12-,13+,15+,16+,17-/m0/s1 |

Clave InChI |

ZLXIFWIIPCMMHF-FEYIFNBXSA-N |

SMILES |

CC(=O)OC1CC(C23C(C4C1C(=C)C(=O)O4)C5(C(C2O3)O5)C)(C)O |

SMILES isomérico |

CC(=O)O[C@H]1C[C@@]([C@]23[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)[C@@]5([C@H]([C@H]2O3)O5)C)(C)O |

SMILES canónico |

CC(=O)OC1CC(C23C(C4C1C(=C)C(=O)O4)C5(C(C2O3)O5)C)(C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Yomogiartemin; |

Origen del producto |

United States |

Isolation, Characterization, and Structural Elucidation of Yomogiartemin

Methodologies for the Isolation of Yomogiartemin from Natural Sources, particularly Artemisia species

This compound has been identified and isolated from several species within the Artemisia genus, including Artemisia feddei, Artemisia montana, and Artemisia afra. nih.govnih.govnih.govplantaedb.com The isolation process typically involves a series of steps designed to separate the target compound from the complex mixture of plant metabolites.

The initial step in isolating this compound from plant material involves extraction. This commonly entails the use of dried plant parts, such as leaves. nih.gov Various organic solvents are employed, often in a sequential manner, to selectively extract compounds based on their polarity. Common solvents utilized for the extraction of this compound and other secondary metabolites from Artemisia species include acetone, ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), and hexane. nih.gov Following crude extraction, solvent-solvent partitioning is frequently applied to further refine the extract, yielding fractions of varying polarities that enrich the target compound. nih.gov

Chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixtures obtained during extraction. Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a primary method for fractional elution and the subsequent separation of compounds. Thin Layer Chromatography (TLC) serves as a valuable tool for monitoring the separation process, analyzing compound profiles, and determining retention factor (Rf) values. Advanced techniques such as Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are also employed in conjunction with Nuclear Magnetic Resonance (NMR) for the comprehensive analysis and elucidation of isolated compounds.

Extraction Techniques for this compound

Spectroscopic Techniques in this compound Structure Determination

The definitive determination of this compound's structure relies heavily on a combination of advanced spectroscopic methods and, in some cases, X-ray analysis. plantaedb.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed insights into the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For this compound, a range of NMR experiments are crucial for its structural elucidation, including one-dimensional (1D) NMR techniques such as ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135). Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Homonuclear Correlation Spectroscopy (¹H–¹H COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish connectivity between atoms and determine relative stereochemistry.

Through HMBC spectroscopy, the position of the lactone functional group in this compound can be deduced by observing three-bond correlations between specific protons (e.g., H-13a and H-13b) and the carbonyl carbon. Similarly, the location of an acetate group can be confirmed by a three-bond HMBC correlation between an oximethine proton and the carbonyl of the acetate group. The position of methyl groups, such as at a carbinol carbon, can be established by HMBC correlations from their protons to adjacent carbons. COSY correlations help in establishing vicinal proton relationships.

While specific comprehensive NMR data tables for this compound were not directly extractable from the provided search results, the application of these techniques allows for the assignment of all proton and carbon signals, providing a complete picture of the compound's skeletal framework and functional group arrangement.

Mass Spectrometry (MS) is instrumental in determining the molecular formula and providing insights into the fragmentation patterns of a compound. The technique identifies the molecular ion, which corresponds to the intact molecule, and various fragment ions, which are products of the molecule breaking apart.

This compound has a molecular formula of C₁₇H₂₀O₇ and a molecular weight of 336.3 g/mol (or 336.12090297 Da). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has been used in the analysis of this compound. nih.gov For instance, under chemical ionization (CI-B) positive mode, GC-MS data for this compound (C₁₇H₂₀O₇) has shown characteristic m/z values including 354, 356, 355, 316, and 357. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is also employed to obtain precise mass measurements, which are crucial for confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the characterization of organic compounds, providing valuable insights into their electronic structure, particularly the presence of conjugated pi-electron systems. acs.orgstackexchange.com This technique measures the absorption of light in the ultraviolet (170 nm to 380 nm) and visible (380 nm to 780 nm) regions of the electromagnetic spectrum. researchgate.net The absorption of UV or visible light by a molecule results from the transition of electrons from lower energy orbitals to higher energy orbitals, with the wavelength of maximal absorption (λmax) being characteristic of the chromophore present. acs.orgstackexchange.com

During the characterization and purification of compounds, including this compound, UV light at specific wavelengths, such as 254 nm and 365 nm, is commonly used for visualizing UV-active constituents on TLC plates. mdpi.com This indicates that this compound exhibits absorption in the ultraviolet range. However, specific quantitative UV-Vis spectroscopic data, such as a precise λmax or molar absorptivity (ε) for purified this compound, were not explicitly detailed in the consulted literature. Generally, UV-Vis spectroscopy can be employed to determine the concentration of a compound in solution based on the Beer-Lambert Law, and to confirm the identity of a substance by comparing its spectrum to reference spectra. acs.orgwiley.com

Advancements in Stereochemical Assignment of this compound

The accurate assignment of the stereochemistry, including the absolute configuration, is a critical aspect of the structural elucidation of natural products like this compound, especially given their complex three-dimensional structures and potential biological activities. scielo.br this compound is characterized as a novel diepoxy-guaianolide sesquiterpene α-methylene-γ-lactone, a class of compounds known for their intricate stereochemistry. researchgate.net

The determination of the structure and stereochemistry of this compound has primarily relied on comprehensive spectroscopic analysis. researchgate.net Key to this process are Nuclear Magnetic Resonance (NMR) spectroscopic techniques, including both one-dimensional (1D) and two-dimensional (2D) experiments. Specifically, techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. researchgate.netresearchgate.net

NOESY experiments, which reveal spatial proximities between protons, are particularly crucial for establishing the relative stereochemistry of chiral centers within the molecule. researchgate.net For guaianolides and similar epoxy-containing sesquiterpenes, the chemical shifts of specific 1H and 13C nuclei can be consistently dependent on the configuration of epoxy rings, providing a simple rule for establishing their configuration. researchgate.net

In addition to experimental NMR data, semiempirical calculations have been employed to gain further information regarding the conformations of this compound and related lactones. researchgate.net These computational methods can provide theoretical geometries that align well with conformations derived from NMR data, thereby supporting and confirming the proposed stereochemical assignments. researchgate.net While other advanced methods like X-ray crystallography, vibrational circular dichroism (VCD), and chiral tag molecular rotational resonance (MRR) spectroscopy are used for absolute configuration determination in complex molecules, the initial and primary stereochemical assignment for this compound was established through detailed 1D and 2D NMR analysis complemented by semiempirical calculations. researchgate.netstackexchange.comscielo.brlibretexts.orgnih.gov

Biosynthetic Pathways and Enzymology of Yomogiartemin

Identification of Precursors in Yomogiartemin Biosynthesis

As a sesquiterpene lactone, this compound is fundamentally derived from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) slideheaven.com. FPP is a 15-carbon molecule synthesized through either the mevalonate (B85504) (MVA) pathway, predominantly found in the cytosol, or the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids nih.gov. In plants, both pathways contribute to the diverse array of terpenoids.

The biosynthesis of artemisinin (B1665778), a structurally related compound, provides a strong model for understanding the likely early stages of this compound formation. The initial committed step in artemisinin biosynthesis involves the cyclization of FPP to amorpha-4,11-diene wikiwand.com. This reaction is catalyzed by amorpha-4,11-diene synthase (ADS) wikidata.orglipidmaps.org. Subsequent oxidation steps lead to artemisinic acid and then to dihydroartemisinic acid lipidmaps.orgnih.govuni.lumpg.deuni.lunih.gov. Given the shared plant genus (Artemisia) and structural class, it is highly probable that this compound biosynthesis also proceeds through FPP and potentially shares common early precursors like amorpha-4,11-diene, artemisinic acid, and dihydroartemisinic acid, followed by distinct late-stage modifications leading to its unique structure.

Elucidation of Enzymatic Steps and Key Enzymes Involved in this compound Formation

The precise enzymatic steps and the specific key enzymes directly involved in the formation of this compound remain areas requiring further dedicated research. However, based on the established biosynthesis of artemisinin, a general enzymatic framework can be inferred.

The conversion of FPP to amorpha-4,11-diene is catalyzed by amorpha-4,11-diene synthase (ADS) wikiwand.comwikidata.orglipidmaps.org. Following this initial cyclization, a series of oxidative reactions are typically mediated by cytochrome P450 monooxygenases (CYPs) lipidmaps.org. For artemisinin, a specific CYP, CYP71AV1, is known to catalyze the oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid lipidmaps.org. Further steps involve the reduction of artemisinic acid to dihydroartemisinic acid, likely by a reductase, and subsequent oxidation to dihydroartemisinic acid hydroperoxide nih.govuni.luuni.lu. The final stages of artemisinin formation involve a spontaneous or enzyme-assisted rearrangement and cyclization to form the characteristic endoperoxide bridge and lactone ring nih.gov.

It is plausible that this compound biosynthesis involves analogous enzymes for the initial FPP cyclization and subsequent oxidative modifications, potentially by novel or divergent terpene synthases and P450 enzymes that dictate its specific skeletal and functional group arrangements. The identification and characterization of these enzymes would be crucial for fully elucidating the this compound pathway.

Genetic and Molecular Biology Approaches for Investigating this compound Biosynthesis

Genetic and molecular biology approaches are indispensable for dissecting complex biosynthetic pathways in plants libretexts.orgumbc.edu. To investigate this compound biosynthesis, several strategies can be employed:

Transcriptomics: Analyzing gene expression profiles in Artemisia species known to produce this compound, particularly in tissues or developmental stages where this compound accumulation is high, can help identify candidate genes encoding enzymes involved in its synthesis cas.czalliedacademies.org. This involves RNA sequencing to identify differentially expressed genes.

Genome Sequencing and Mining: Sequencing the genomes of this compound-producing Artemisia species can reveal gene clusters or individual genes potentially involved in sesquiterpene biosynthesis cas.czstanford.edu. Bioinformatics tools can then be used to predict gene functions based on homology to known terpene synthases, P450s, and other modifying enzymes.

Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in heterologous hosts like Escherichia coli or yeast thermofisher.combyjus.comlumenlearning.comyoutube.comebi.ac.uk. This allows for the in vitro characterization of the enzyme's activity with putative precursors, confirming their role in the pathway.

Mutagenesis and Gene Editing: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out candidate genes in Artemisia plants libretexts.org. Analyzing the metabolic profiles of these genetically modified plants for changes in this compound production or accumulation of intermediates can provide direct evidence for the gene's function in the pathway.

Metabolomics: Complementary to transcriptomics, metabolomics involves the comprehensive analysis of metabolites in a biological system researchgate.net. By comparing metabolite profiles of different Artemisia chemotypes or genetically modified lines, researchers can identify novel intermediates unique to the this compound pathway.

These approaches, often used in combination, facilitate the identification of genes, enzymes, and intermediates, providing a holistic understanding of the biosynthetic route of this compound.

Chemoenzymatic and Biotechnological Strategies for this compound Production and Analog Synthesis

The elucidation of this compound's biosynthetic pathway opens avenues for its sustainable production and the synthesis of novel analogs through chemoenzymatic and biotechnological strategies.

Biotechnological Production: Similar to the successful efforts in engineering Saccharomyces cerevisiae (yeast) and Escherichia coli for artemisinin precursor production, metabolic engineering can be applied to this compound lipidmaps.org. This involves introducing and optimizing the expression of the genes encoding the key enzymes of the this compound pathway into a microbial host. Such engineered microbes can then convert simple carbon sources into this compound or its advanced precursors, offering an alternative to plant extraction lipidmaps.org. This approach can provide a consistent and scalable supply, independent of agricultural limitations or environmental factors.

Chemoenzymatic Synthesis: This strategy combines the precision and efficiency of enzyme-catalyzed reactions with the versatility of chemical synthesis nih.gov. For this compound, chemoenzymatic approaches could involve:

Enzyme-catalyzed steps for complex transformations: Utilizing specific this compound biosynthetic enzymes (e.g., cyclases, oxygenases) to perform difficult or stereoselective reactions on chemically synthesized intermediates. This can overcome challenges associated with traditional chemical synthesis of complex natural products.

Synthesis of analogs: By modifying early or late-stage precursors chemically and then subjecting them to enzymatic transformations, novel this compound analogs can be generated nih.gov. These analogs might possess altered biological activities or improved physicochemical properties, which could be explored for various applications. For instance, modifying the structure of amorpha-4,11-diene or artemisinic acid before enzymatic conversion could lead to a diverse library of this compound-like compounds.

These advanced strategies hold significant promise for both the efficient production of this compound and the creation of a diverse array of its derivatives for further research and potential applications.

Total Synthesis and Semisynthesis of Yomogiartemin and Analogs

Strategic Approaches in the Total Synthesis of Yomogiartemin

The field of total synthesis often employs strategic approaches such as retrosynthetic analysis to break down complex target molecules into simpler, readily available precursors. This process involves identifying strategic bond disconnections, functional group interconversions, and stereochemical considerations to design an efficient synthetic route. organic-chemistry.org Common strategies in natural product synthesis include convergent and linear approaches, as well as modular synthesis. organic-chemistry.org

However, based on comprehensive literature searches, specific strategic approaches or detailed retrosynthetic analyses for the total synthesis of this compound have not been extensively reported. The complex, polycyclic structure of sesquiterpene lactones like this compound typically presents significant synthetic challenges, often requiring the development of highly selective and efficient transformations.

Development of Novel Synthetic Methodologies for the this compound Core Structure

The synthesis of complex natural products frequently drives the development of novel synthetic methodologies. These can include new catalytic reactions, asymmetric transformations, and cascade reactions, which enable the efficient construction of intricate molecular architectures with high stereoselectivity. 20.210.105

While the general principles of developing novel methodologies for complex core structures are well-established in organic chemistry, there is no readily available published information detailing specific novel synthetic methodologies developed or applied specifically for the construction of the this compound core structure. Research in this area appears to have focused more on the isolation and characterization of the natural product rather than its de novo synthesis.

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis involves the chemical modification of a natural product obtained from a biological source to create new analogs with potentially improved properties, such as enhanced potency, stability, or altered pharmacokinetic profiles. colab.ws This approach is particularly common for natural products that are difficult or uneconomical to synthesize entirely from scratch. For instance, many artemisinin (B1665778) derivatives, another sesquiterpene lactone, have been developed through semisynthetic routes to enhance their antimalarial efficacy. researchgate.net

Although this compound is a known bioactive sesquiterpene lactone, specific semisynthetic modifications or detailed derivatization studies leading to novel this compound analogs are not extensively documented in the publicly available scientific literature. Research tends to highlight its natural occurrence and biological activity rather than its chemical manipulation to create derivatives.

Challenges and Breakthroughs in this compound Synthetic Endeavors

The total synthesis of complex natural products is inherently challenging, often involving hurdles related to stereocontrol, functional group compatibility, and the construction of strained ring systems. organic-chemistry.org Breakthroughs in this field typically involve the discovery of new reactions, more efficient synthetic sequences, or innovative protecting group strategies. organic-chemistry.org

Given the limited published information on the total synthesis and semisynthesis of this compound, specific challenges and breakthroughs directly associated with its synthetic endeavors are not widely reported. The absence of such detailed accounts suggests that if synthetic work has been undertaken, it has not yet reached a stage of broad public dissemination in the academic literature, or the focus has remained primarily on its natural isolation and biological evaluation.

Molecular and Cellular Mechanisms of Action of Yomogiartemin

Target Identification and Engagement of Yomogiartemin at the Molecular Level

The mode of action (MOA) for sesquiterpene lactones, the chemical class to which this compound belongs, is broadly attributed to their ability to alkylate biological molecules, primarily through the α-methylene-γ-lactone group. nih.govnih.gov This electrophilic moiety allows for covalent interactions with nucleophilic sites on biomolecules. Furthermore, this compound's structure notably includes two epoxide rings, which are capable of generating oxygen radicals, suggesting an additional pathway for molecular engagement. nih.govnih.gov

While comprehensive identification of specific protein targets for this compound is an ongoing area of research, studies on sesquiterpene lactones indicate potential interaction with and inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.govnih.gov Such inhibition would lead to a disruption of cellular calcium homeostasis.

Impact of this compound on Specific Cellular Signaling Pathways

This compound, consistent with other sesquiterpene lactones, has been shown to influence critical cellular signaling pathways. Its proposed mechanism involving SERCA pump inhibition directly impacts calcium signaling, leading to elevated cytoplasmic calcium levels and a subsequent imbalance in cellular homeostasis. nih.govnih.gov This disruption of calcium regulation is a fundamental event that can cascade into various cellular responses.

Moreover, the capacity of this compound to produce oxygen radicals via its epoxide rings suggests its involvement in modulating oxidative stress response pathways. nih.govnih.gov Drug-induced oxidative stress is a recognized mechanism contributing to the activity of certain compounds.

This compound's Influence on Fundamental Cellular Processes

This compound's impact extends to several fundamental cellular processes:

Programmed Cell Death (Apoptosis): Sesquiterpene lactones, including this compound, have been reported to induce apoptosis. nih.govnih.gov Apoptosis is a highly regulated form of programmed cell death essential for eliminating unwanted or damaged cells, playing a crucial role in development and tissue homeostasis. nih.govuni.lunih.govwikipedia.orguni.lu

Oxidative Stress Responses: The presence of two epoxide rings in this compound enables it to generate oxygen radicals, which can contribute to oxidative stress within cells. nih.govnih.gov Conversely, Artemisia afra, the plant source of this compound, is known for its potent antioxidant properties, including the scavenging of hydrogen peroxide and hydroxyl ions and the modulation of reactive oxygen species. wikidata.orgcalpaclab.com This suggests a complex interplay with cellular oxidative stress mechanisms, where this compound might induce stress while the broader plant extract exhibits antioxidant capabilities.

Immune Modulation: Artemisia afra has documented immunomodulating properties. wikidata.orgcalpaclab.com As a phytochemical derived from this plant, this compound is associated with these effects, although the precise molecular and cellular pathways through which this compound directly modulates the immune system require further detailed investigation.

This compound has demonstrated activity against Plasmodium falciparum parasites, including both gametocytes and intra-erythrocytic asexual forms. The inhibitory concentrations (IC50) observed in in vitro studies are summarized in the table below:

| Compound | Target Parasite Stage | IC50 Value (µg/ml) | IC50 Value (µM) | Citation |

| This compound | Early-stage gametocytes (P. falciparum) | 13.1 | 15.8 | nih.gov |

| This compound | Late-stage gametocytes (P. falciparum) | 15.8 | 18.7 | nih.gov |

| This compound | Asexual (P. falciparum) | 11.3 | 13.1 | nih.gov |

Investigation of this compound's Interactions with Macromolecules

The primary mechanism of interaction for this compound, consistent with other sesquiterpene lactones, involves the alkylation of biological macromolecules. This process, mediated by the α-methylene-γ-lactone group, leads to non-specific Michael-type addition reactions with various cellular components, particularly proteins. nih.govnih.gov This broad reactivity contributes to its biological activity and, in some contexts, its cytotoxicity. The proposed inhibition of the SERCA pump, a specific protein, further exemplifies its direct interaction with macromolecular targets. nih.govnih.gov Direct evidence of interaction with nucleic acids is not explicitly detailed in the available literature.

Subcellular Localization and Distribution Studies of this compound within Biological Systems

Current research does not provide detailed information regarding the specific subcellular localization or comprehensive distribution studies of this compound within complex biological systems. Such studies typically involve tracking the compound's presence and concentration within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) and its systemic distribution following administration.

Preclinical Pharmacological Investigations of Yomogiartemin

In Vitro Models for Studying Yomogiartemin's Biological Activities

In vitro models provide controlled environments to assess the direct cellular and molecular interactions of a compound.

Cell-Based Assays for Evaluating Cellular Responses to this compound

This compound, a sesquiterpene lactone, has demonstrated notable biological activities in various cell-based assays. It has exhibited potent cytotoxicities against certain cancer cell lines. Specifically, this compound showed activity against mouse leukemia L-1210/v/c cells and human carcinoma KB cells in vitro researchgate.net.

Beyond its general cytotoxic effects, this compound has been extensively investigated for its anti-parasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have shown that this compound possesses significant activity against asexual chloroquine-sensitive P. falciparum parasites, including the PoW and NF54 strains researchgate.netnih.govnih.govacs.orgmdpi.comresearchgate.net. It has also demonstrated inhibitory effects on P. falciparum gametocytes, which are the transmissible stages of the parasite nih.govacs.orgmdpi.comnih.gov.

The inhibitory concentrations (IC50) of this compound against P. falciparum asexual parasites (NF54 strain) have been reported to be less than 10 µg/mL, which is approximately 10 µM nih.govacs.orgmdpi.comresearchgate.net. This activity marks this compound as a potential candidate for pan-reactive anti-malarial drug development nih.gov.

Table 1: In Vitro Activity of this compound Against Cell Lines

| Cell Line / Parasite Strain | Activity/Response | IC50 Value (if reported) | Source |

| Mouse leukemia L-1210/v/c | Potent cytotoxicity | Not specified | researchgate.net |

| Human carcinoma KB cells | Potent cytotoxicity | Not specified | researchgate.net |

| Plasmodium falciparum (PoW strain, asexual) | Active | Not specified | nih.gov |

| Plasmodium falciparum (NF54 strain, asexual) | Significant activity | < 10 µg/mL (~10 µM) | nih.govacs.orgmdpi.comresearchgate.net |

| Plasmodium falciparum (gametocytes) | Good inhibition | Not specified | acs.orgmdpi.comnih.gov |

Enzyme Inhibition and Receptor Binding Studies with this compound

Information specifically detailing enzyme inhibition or receptor binding studies for this compound is limited in the available literature. Structurally, this compound is noted to contain two epoxide groups nih.gov. While other compounds from the Artemisia genus, such as thujone, have been identified as inhibitors of enzymes like CYP2A6 and CYP2B6 nih.gov, direct evidence for this compound's specific enzyme inhibition or receptor binding profile was not prominently reported in the current findings.

Evaluation of this compound in Advanced Multicellular Spheroid and Organoid Models

Multicellular spheroids and organoids represent advanced three-dimensional (3D) in vitro models that more closely mimic the physiological complexity of in vivo tissues compared to traditional two-dimensional cell cultures mdpi.comresearchgate.netresearchgate.net. These models are increasingly utilized in cancer research, drug screening, and the study of disease mechanisms due to their ability to replicate cell-cell and cell-extracellular matrix interactions, as well as features like metabolic and proliferation gradients observed in tumors mdpi.comresearchgate.netrsc.org. While these advanced models are valuable for evaluating drug efficacy and toxicity before animal experiments mdpi.com, specific studies detailing the evaluation of this compound in multicellular spheroid or organoid models were not identified in the provided search results.

In Vivo Preclinical Models for Assessing this compound's Systemic Effects

In vivo preclinical models, typically involving animal studies, are essential for evaluating the systemic effects, efficacy, and safety profile of a compound in a living organism wikipedia.org.

Utilization of Animal Models for Investigating this compound's Efficacy in Disease-Related Pathways

This compound has been recognized for its anti-malarial activity researchgate.netnih.govresearchgate.net. Animal models play a critical role in investigating the efficacy of potential drug candidates in disease-related pathways wikipedia.orgcreative-animodel.comresearchgate.net. For malaria, humanized mouse models infected with Plasmodium falciparum gametocytes have been established to assess the gametocyte killing and clearance kinetics of antimalarial drugs in vivo biorxiv.org. These models allow for the systematic evaluation of transmission-blocking drug efficacy. While Artemisia afra, the plant from which this compound can be isolated, has demonstrated anti-plasmodial properties in both in vitro and in vivo settings researchgate.netnih.gov, specific detailed in vivo efficacy studies solely focusing on isolated this compound were not explicitly provided in the search results. Preclinical in vivo efficacy studies typically involve assessing parameters such as tumor growth inhibition in cancer models or parasite burden reduction in infectious disease models creative-animodel.comnih.gov.

Pharmacokinetic and Pharmacodynamic Characterization of this compound in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization are fundamental aspects of preclinical drug development. PK studies describe how a drug moves through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME) als.net. PD studies, on the other hand, elucidate the drug's effects on the body and its target als.net. Understanding the PK and PD profiles is crucial for determining optimal dosing, predicting human responses, and translating in vitro potency to in vivo efficacy frontiersin.orgnih.govmdpi.com. Preclinical PK studies typically involve profiling in various animal species, such as mice, rats, and monkeys, to understand parameters like clearance, volume of distribution, and half-life mdpi.comnih.govbiorxiv.org. However, specific pharmacokinetic parameters (e.g., plasma free fractions, clearance, volume of distribution, bioavailability, and metabolic pathways) and pharmacodynamic data for this compound in preclinical animal models were not detailed in the provided search results.

Advanced Imaging Techniques in Preclinical this compound Research

Advanced imaging techniques play a crucial role in preclinical pharmacological investigations by providing non-invasive, real-time insights into the biodistribution, pharmacokinetics, and pharmacodynamics of therapeutic compounds within living organisms luminicell.comnih.govnih.gov. These modalities, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and advanced optical imaging (such as in vivo fluorescence imaging), enable researchers to monitor drug localization, target engagement, and therapeutic effects at a molecular and cellular level luminicell.comnih.govnih.govnih.govmoffitt.orgfrontiersin.orgwakehealth.eduwellstar.orgyale.edunih.govucla.edupromega.comhuntregional.orgnih.govprecisemri.comliverpool.ac.ukvalleyradiologyimaging.comibji.com.

Despite the recognized antimalarial activity of this compound, a sesquiterpene lactone isolated from Artemisia species nih.govresearchgate.netd-nb.infomdpi.comresearchgate.net, detailed preclinical pharmacological investigations specifically utilizing advanced in vivo imaging techniques to track the compound's biodistribution, metabolism, or direct target engagement in live animal models have not been extensively reported in the readily available scientific literature. While some studies mention "pharmacokinetics" in a general review context for compounds from Artemisia species, specific data tables or detailed findings derived from in vivo advanced imaging of this compound itself are not widely published mdpi.com.

However, in vitro fluorescence microscopy has been employed in the study of this compound's effects on Plasmodium falciparum parasites. For instance, fluorescence imaging, particularly using dyes like Mitotracker Red CMXRos, has been utilized to assess the viability and mitochondrial membrane potential of P. falciparum gametocytes after treatment with compounds, including this compound mdpi.comresearchgate.net. This technique allows for the direct observation of gametocyte number per assay well and helps define the viability of each imaged gametocyte mdpi.comresearchgate.net. Representative brightfield and Mitotracker fluorescence images have been used to visualize the impact of compounds on parasite viability mdpi.com. This application, while not in vivo preclinical imaging of the compound, provides valuable cellular-level insights into its mechanism of action against the parasite.

The absence of extensive in vivo advanced imaging data for this compound suggests a potential area for future research. Such studies could leverage techniques like:

PET/SPECT Imaging: By radiolabeling this compound with positron-emitting (e.g., 18F, 11C) or single-photon-emitting (e.g., 99mTc, 123I) isotopes, its biodistribution, uptake in target tissues (e.g., infected organs), and clearance could be quantitatively assessed in animal models nih.govnih.govnih.govmoffitt.orgfrontiersin.orgwakehealth.eduyale.edunih.govucla.edunih.govliverpool.ac.uk. This would provide crucial pharmacokinetic data, such as tissue concentration over time.

MRI: While less sensitive for molecular tracking without specific contrast agents, MRI could provide high-resolution anatomical and functional information, potentially revealing structural changes in organs or tissues affected by malaria that respond to this compound treatment wakehealth.eduhuntregional.orgliverpool.ac.ukibji.commriimagingspecialist.comox.ac.uk. Functional MRI (fMRI) could also assess physiological changes frontiersin.org.

In Vivo Fluorescence Imaging: If this compound or a derivative could be conjugated with a near-infrared (NIR) fluorophore, its distribution and accumulation in deep tissues could be monitored non-invasively in small animal models luminicell.comnih.govpromega.comliverpool.ac.uknih.govmoleculight.com. This would offer insights into its systemic circulation and localization.

Such future investigations employing these advanced imaging techniques would significantly enhance the understanding of this compound's preclinical pharmacological profile, providing comprehensive data on its behavior within a living system beyond in vitro efficacy.

Structure Activity Relationship Sar Studies of Yomogiartemin and Its Derivatives

Systematic Chemical Modification of Yomogiartemin's Scaffold

Systematic chemical modification of a natural product scaffold like this compound is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities, improve pharmacokinetic properties, and reduce toxicity. For guaianolide sesquiterpene lactones, including this compound, these modifications typically target key functional groups and the core ring structure.

Key reactive sites on the this compound molecule that are amenable to chemical modification include the α-methylene-γ-lactone moiety, hydroxyl groups, and the epoxide ring. The α,β-unsaturated carbonyl system within the lactone ring is a well-established Michael acceptor, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is often considered a primary mechanism for the biological activity of many sesquiterpene lactones.

Table 1: Potential Sites for Chemical Modification on the this compound Scaffold

| Molecular Region | Type of Functional Group | Potential Modifications | Expected Impact on Activity |

| α-Methylene-γ-lactone | Exocyclic α,β-unsaturated carbonyl | Reduction of the double bond, addition of nucleophiles (e.g., thiols, amines), modification of the lactone ring. | Alteration of alkylating potential, likely leading to reduced or abolished activity. |

| C1 Hydroxyl Group | Secondary Alcohol | Esterification, etherification, oxidation to a ketone. | Modification of polarity and hydrogen bonding capacity, potentially affecting solubility and target binding. |

| C4 Hydroxyl Group | Tertiary Alcohol | Esterification (potentially challenging due to steric hindrance). | Alteration of local stereochemistry and hydrogen bonding, which could influence target interaction. |

| Epoxide Ring | Oxirane | Ring-opening reactions with various nucleophiles. | Introduction of new functional groups and significant conformational changes to the seven-membered ring. |

Research on other guaianolides has demonstrated that modifications to these sites can lead to significant changes in biological activity. For instance, the saturation of the exocyclic double bond of the lactone ring in other sesquiterpene lactones has been shown to dramatically decrease their cytotoxic and anti-inflammatory effects, underscoring the importance of this moiety as a key pharmacophore.

Elucidation of Key Pharmacophores and Structural Motifs Essential for this compound Activity

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. For this compound and related guaianolide sesquiterpene lactones, several structural motifs are considered critical for their bioactivity.

The most consistently identified pharmacophore in this class of compounds is the α-methylene-γ-lactone group. This functional group acts as a reactive center, enabling covalent interactions with biological macromolecules. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack, leading to the alkylation of target proteins.

The Guaianolide Skeleton: The rigid, bicyclic 5-7 fused ring system provides a specific three-dimensional framework that orients the reactive and interactive functional groups in a precise spatial arrangement for optimal binding to its biological target.

Oxygenated Functional Groups: The hydroxyl groups at C1 and C4, as well as the epoxide ring, contribute to the molecule's polarity and its ability to form hydrogen bonds with target proteins. These interactions are crucial for the specificity and affinity of the binding. The stereochemistry of these groups is also vital, as it dictates the precise orientation of the molecule within a binding pocket.

Studies on various guaianolides have shown that the type, number, and position of these oxygenated functions significantly influence the biological activity profile, including potency and selectivity against different cell lines or pathogens.

Rational Design and Synthesis of this compound Analogs with Modified Biological Profiles

The rational design of this compound analogs aims to leverage the understanding of its SAR to create new molecules with improved therapeutic properties. This can involve enhancing its potency against a specific target, broadening its spectrum of activity, or reducing off-target effects and toxicity.

Another strategy involves the synthesis of hybrid molecules. For instance, combining the this compound scaffold with other known bioactive moieties could lead to synergistic effects or dual-action compounds. An example from related research is the design and synthesis of guaianolide-endoperoxide hybrids, which aim to combine the features of sesquiterpene lactones with the peroxide bridge characteristic of artemisinin (B1665778), another potent antimalarial agent. nih.gov

The synthesis of such analogs often involves multi-step synthetic sequences starting from this compound itself or from more readily available precursors. These synthetic efforts are guided by the desire to systematically probe the SAR and to develop compounds with optimized biological profiles.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry offers powerful tools to investigate the SAR of complex natural products like this compound, providing insights that can guide the rational design of new analogs. emanresearch.org These methods can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Approaches: If the three-dimensional structure of this compound's biological target were known, molecular docking studies could be performed. Docking simulations would predict the binding orientation and affinity of this compound and its analogs within the target's binding site. This would allow for a detailed analysis of the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. Such insights are invaluable for designing modifications that enhance these interactions and, consequently, the biological activity.

Ligand-Based Approaches: In the absence of a known target structure, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to correlate the physicochemical properties of a series of this compound analogs with their biological activities. wikipedia.org By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling is another powerful ligand-based technique. By aligning a set of active this compound-like molecules, a 3D pharmacophore model can be generated, highlighting the essential spatial arrangement of key chemical features required for activity. This model can then be used as a query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but similar pharmacophoric features. While specific computational studies on this compound are not widely reported, the application of these methods to the broader class of sesquiterpene lactones has demonstrated their utility in understanding SAR and guiding drug discovery efforts. nih.gov

Analytical Methodologies for Yomogiartemin Research

Chromatographic Techniques for Separation and Purification of Yomogiartemin (e.g., HPLC, GC-MS)

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. nih.gov The choice of chromatographic method often depends on the volatility and thermal stability of the compound . nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally unstable compounds. nih.goviipseries.org It operates on the principle of distributing components of a mixture between a stationary phase, typically packed in a column, and a liquid mobile phase. britannica.com The separation is based on the differential interactions of the compounds with the stationary and mobile phases. torontech.com For compounds like this compound, which may be sensitive to high temperatures, HPLC is an ideal method for purification. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the separation of organic molecules. britannica.comnih.gov The use of a Diode-Array Detector (DAD) with HPLC allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, aiding in peak identification and purity assessment. measurlabs.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is suitable for volatile and thermally stable compounds. britannica.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. scioninstruments.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. scioninstruments.com While direct analysis of some complex natural products by GC-MS can be challenging due to their low volatility, derivatization techniques can sometimes be employed to increase their volatility. britannica.com However, the high temperatures used in the GC-MS injection port can sometimes cause thermal degradation of the molecules being analyzed. wikipedia.org

Other Chromatographic Techniques:

Column Chromatography: A classic and fundamental technique used for the purification of compounds from a mixture. iipseries.org It involves a stationary phase packed into a column and a mobile phase that moves through it, separating components based on their differential adsorption. iipseries.org

Thin-Layer Chromatography (TLC): A simple and rapid method often used for preliminary analysis and to monitor the progress of a chemical reaction or purification. iipseries.orgijpsjournal.com It involves a stationary phase coated on a flat plate and a solvent that moves up the plate by capillary action. ijpsjournal.com

Here is an interactive data table summarizing the applications of these chromatographic techniques:

| Technique | Principle | Application in this compound Research | Key Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.comresearchgate.net | Separation and purification of this compound from plant extracts or synthetic reaction mixtures. Purity assessment of isolated this compound. | High resolution, suitable for non-volatile and thermally labile compounds. iipseries.orgresearchgate.net |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. scioninstruments.com | Identification of volatile impurities or degradation products in this compound samples. | High sensitivity and specificity for volatile compounds. nih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid adsorbent in a column. iipseries.org | Initial large-scale purification of this compound from crude extracts. | Simple, scalable for preparative purposes. |

| TLC | Separation on a thin layer of adsorbent material based on differential migration. iipseries.org | Rapid monitoring of extraction and purification processes. Preliminary identification of this compound. | Fast, simple, and cost-effective for qualitative analysis. iipseries.org |

Mass Spectrometry Applications in this compound Identification and Quantification in Research Settings

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions. thermofisher.com This technique is highly sensitive and can be used for both the identification and quantification of compounds. thermofisher.comacdlabs.com

In the context of this compound research, mass spectrometry is crucial for:

Molecular Weight Determination: Confirming the molecular weight of the isolated or synthesized this compound.

Structural Elucidation: When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can provide information about the structure of the molecule by analyzing the fragmentation patterns. researchgate.net

Quantification: Accurately measuring the amount of this compound in a sample, which is vital for various in vitro and in vivo studies. proteomics.com.au

Ionization Techniques: The first step in mass spectrometry is the ionization of the analyte. acdlabs.com Common techniques include:

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products. sciex.com It is often coupled with liquid chromatography (LC-MS). pnrjournal.com

Atmospheric Pressure Chemical Ionization (APCI): Another ionization method that can be used with LC-MS for a range of compounds. sciex.com

Electron Ionization (EI): A "hard" ionization technique typically used in GC-MS that causes extensive fragmentation, which can be useful for structural identification by creating a characteristic "fingerprint" of the molecule. acdlabs.com

Mass Analyzers: After ionization, the ions are separated by a mass analyzer. Different types of analyzers offer varying levels of resolution and accuracy. Quadrupole analyzers are common in routine analysis. sciex.com

The following table provides an overview of mass spectrometry applications in this compound research:

| Application | MS Technique | Information Obtained |

| Identification | LC-MS, GC-MS | Molecular weight, elemental composition (with high-resolution MS). |

| Structural Analysis | Tandem MS (MS/MS) | Fragmentation patterns for structural confirmation. |

| Quantification | LC-MS/MS (MRM/SRM) | Highly sensitive and specific quantification in complex mixtures. proteomics.com.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. jeolusa.commeasurlabs.com It is based on the interaction of atomic nuclei with an external magnetic field. jeolusa.com

For this compound, NMR spectroscopy is essential for:

Unambiguous Structure Elucidation: Confirming the connectivity of atoms and the stereochemistry of the molecule. jeolusa.com One-dimensional (1D) NMR experiments like ¹H (proton) and ¹³C (carbon) NMR provide information about the chemical environment of each hydrogen and carbon atom in the molecule. measurlabs.com

Purity Assessment: ¹H NMR can be used to assess the purity of a this compound sample by detecting the presence of impurities.

Conformational Analysis: Advanced NMR techniques can provide insights into the three-dimensional shape and dynamics of the molecule in solution. nuvisan.com

Two-dimensional (2D) NMR experiments are particularly valuable for complex molecules like this compound. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. uzh.ch

A summary of NMR techniques and their applications is presented in the table below:

| NMR Experiment | Information Provided | Application for this compound |

| ¹H NMR | Chemical environment and number of different types of protons. | Purity assessment, initial structural information. |

| ¹³C NMR | Number and types of carbon atoms in the molecule. measurlabs.com | Confirmation of the carbon skeleton. |

| COSY | Connectivity between adjacent protons. researchgate.net | Establishing spin systems within the molecule. |

| HMBC | Long-range correlations between protons and carbons. researchgate.net | Assembling the molecular structure. |

| NOESY | Spatial proximity of protons. uzh.ch | Determining the 3D structure and stereochemistry. |

Bioanalytical Methods for this compound Detection and Quantification in Complex Biological Matrices for Research

Bioanalytical methods are developed to accurately measure the concentration of a drug or its metabolites in biological samples such as plasma, urine, or tissues. pnrjournal.comlabmanager.com These methods are critical in preclinical research to understand the pharmacokinetic properties of a compound. The development and validation of these methods are essential to ensure the reliability and reproducibility of the data. pnrjournal.com

For this compound, robust bioanalytical methods are necessary for:

Pharmacokinetic Studies: To determine how the compound is absorbed, distributed, metabolized, and excreted in an organism.

In Vitro Assays: To quantify the compound in cell culture media or other in vitro experimental systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness. pnrjournal.com This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. pnrjournal.com Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is a specific mode of operation in tandem MS that allows for highly selective and sensitive quantification of a target analyte in a complex biological matrix by monitoring a specific precursor-to-product ion transition. proteomics.com.au

The development of a bioanalytical method involves several key steps:

Method Development: Optimizing chromatographic conditions and mass spectrometric parameters for the specific analyte and biological matrix.

Sample Preparation: Extracting the analyte of interest from the biological matrix and removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net

Method Validation: A rigorous process to demonstrate that the analytical method is accurate, precise, selective, sensitive, and stable for its intended purpose. pnrjournal.com

The table below outlines the key aspects of bioanalytical methods for this compound research:

| Aspect | Technique/Procedure | Purpose in this compound Research |

| Core Analytical Technique | LC-MS/MS | Accurate and precise quantification of this compound in biological fluids and tissues. pnrjournal.com |

| Sample Preparation | Protein Precipitation, LLE, SPE | Removal of proteins and other interfering components from the biological sample. researchgate.net |

| Validation Parameters | Accuracy, Precision, Selectivity, Sensitivity (LLOQ), Stability | To ensure the reliability and reproducibility of the quantitative data obtained from preclinical studies. pnrjournal.com |

Future Perspectives and Emerging Research Avenues for Yomogiartemin

Integration of Omics Technologies (e.g., Metabolomics, Genomics, Proteomics) in Yomogiartemin Research

The future of this compound research is increasingly reliant on the integration of "omics" technologies to provide a holistic understanding of its biological effects. researchgate.net These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens through which to view the complex interactions of this natural compound within a biological system. researchgate.nethumanspecificresearch.org By moving beyond a reductionist approach, which examines individual components, to a systems biology perspective, researchers can unravel the intricate networks of genes, proteins, and metabolites that are influenced by this compound. researchgate.net

Omics technologies provide comprehensive analyses of biological systems:

| Omics Field | Focus of Study | Potential Application in this compound Research |

| Genomics | The complete set of an organism's genetic material (DNA). humanspecificresearch.orgisaaa.org | Identifying genetic variations that may influence an individual's response to this compound. |

| Transcriptomics | The analysis of all RNA transcripts, revealing which genes are actively being expressed. humanspecificresearch.orgfrontlinegenomics.com | Understanding how this compound modulates gene expression to exert its therapeutic effects. |

| Proteomics | The large-scale study of proteins, including their structure, function, and interactions. humanspecificresearch.orgfrontlinegenomics.com | Identifying the direct protein targets of this compound and downstream signaling pathways affected by its presence. frontlinegenomics.com |

| Metabolomics | The comprehensive analysis of all small-molecule metabolites within a biological sample. humanspecificresearch.orgfrontlinegenomics.com | Mapping the metabolic pathways perturbed by this compound, offering insights into its mechanism of action and potential biomarkers of response. frontlinegenomics.comteknoscienze.com |

The integration of these omics platforms can provide a multi-layered understanding of this compound's bioactivity. teknoscienze.com For instance, a combined proteomics and metabolomics approach could identify the protein targets of this compound and simultaneously measure the resulting changes in cellular metabolism. frontiersin.org This integrated analysis can reveal novel mechanisms of action and identify potential biomarkers for monitoring treatment efficacy. frontiersin.org Furthermore, these technologies can be applied to study the broader biological context, such as the gut microbiome, to understand how it may influence the metabolism and activity of this compound. teknoscienze.com

Development of Advanced Delivery Systems for Preclinical this compound Studies

A significant hurdle in the preclinical development of many natural products, including this compound, is their suboptimal pharmacokinetic properties, such as poor solubility and rapid metabolism. mdpi.com Advanced drug delivery systems offer a promising strategy to overcome these limitations and enhance the therapeutic potential of this compound in preclinical models. nih.govmigrationletters.com

Nanosized carriers, such as liposomes and nanoparticles, are at the forefront of this research. nih.govresearchgate.net These systems can encapsulate this compound, protecting it from degradation and improving its solubility. mdpi.comnih.gov

Key advantages of advanced delivery systems include:

Improved Pharmacokinetics: Encapsulation can prolong the circulation time of this compound, leading to sustained release and reduced dosing frequency. nih.govmdpi.com

Targeted Delivery: Nanocarriers can be engineered with specific ligands that recognize and bind to receptors overexpressed on diseased cells, thereby increasing the concentration of this compound at the site of action and minimizing off-target effects. migrationletters.comresearchgate.net

Enhanced Efficacy: By improving bioavailability and targeting, these systems can lead to better therapeutic outcomes in preclinical models. migrationletters.com

Recent advancements in this field include the development of stimuli-responsive liposomes that release their cargo in response to specific triggers within the tumor microenvironment, such as changes in pH or temperature. thno.org Another promising avenue is the use of red blood cells as carriers, which offer long circulation times and biocompatibility. nih.govfortunejournals.com The development of such innovative delivery systems will be crucial for translating the promising in vitro activity of this compound into effective preclinical results. nih.gov

Exploration of Synergistic Interactions of this compound with Other Investigational Agents

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. mdpi.comelifesciences.org Exploring the synergistic interactions of this compound with other investigational agents could unlock new therapeutic strategies. elifesciences.org A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. elifesciences.org

Research into the synergistic potential of this compound could focus on several areas. In the context of malaria, for example, combining this compound with other antimalarial compounds could enhance efficacy and combat drug resistance. nih.gov Studies have shown that some natural compounds can increase the bioavailability of active drugs by inhibiting metabolic enzymes like cytochrome P450. nih.gov

Investigations into drug interactions often involve in vitro checkerboard assays to determine the fractional inhibitory concentration index (FICI), which quantifies the nature of the interaction (synergistic, additive, or antagonistic). elifesciences.org For instance, studies on the antimalarial drug tafenoquine (B11912) have explored its synergistic potential with partner drugs in artemisinin-based combination therapies (ACTs). colab.ws Similar investigations could be designed for this compound to identify promising combination regimens for further preclinical evaluation. colab.ws

Novel Applications of this compound in Chemical Biology and Advanced Research Tool Development

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in the field of chemical biology. frontiersin.org Chemical biology utilizes small molecules to probe and understand complex biological processes. crick.ac.uk this compound, with its distinct chemical structure and biological activity, can be employed as a chemical probe to investigate specific cellular pathways. crick.ac.uk

By understanding the specific molecular targets of this compound, researchers can gain insights into fundamental biological functions. nih.gov This knowledge can be leveraged in several ways:

Target Identification and Validation: Identifying the protein(s) that this compound binds to can reveal new targets for drug discovery. frontlinegenomics.com

Pathway Elucidation: this compound can be used to perturb specific signaling pathways, allowing researchers to study their roles in health and disease.

Development of New Research Tools: this compound can be chemically modified, for example, by attaching fluorescent tags or affinity labels, to create probes for imaging or protein pull-down experiments. Antibody-oligonucleotide conjugates (AOCs) are another example of advanced tools where precise chemical modifications are crucial for their function in research and therapy. nih.gov

The development of such chemical tools derived from this compound would not only advance our understanding of its own mechanism of action but also contribute to the broader toolkit available to the scientific community for exploring complex biological questions. crick.ac.uk

Ethical Considerations in Natural Product Sourcing and Research Involving this compound

The research and development of natural products like this compound are intrinsically linked to ethical considerations regarding their sourcing and the sharing of benefits derived from their use. h5mag.com As the demand for natural ingredients in various industries, including pharmaceuticals and cosmetics, continues to grow, it is crucial to ensure that the sourcing practices are sustainable and equitable. h5mag.comspendedge.com

A key international agreement governing this area is the Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization . enhancedif.org This protocol, an extension of the Convention on Biological Diversity (CBD), establishes a framework to ensure that the benefits arising from the use of genetic resources and associated traditional knowledge are shared in a fair and equitable way. enhancedif.orgacs.org It recognizes the sovereign rights of countries over their natural resources and aims to prevent "biopiracy," where resources are taken and commercialized without proper authorization or compensation to the provider country or community. acs.org

Key principles of ethical sourcing include:

Transparency and Traceability: Maintaining a clear and documented chain of custody for the natural product, from its origin to the final product. h5mag.comjointhecollective.com

Fair and Equitable Benefit-Sharing: Establishing agreements with the source country or community to share the benefits, which can be monetary or non-monetary (e.g., technology transfer, research collaboration). enhancedif.orgopenedition.org

Respect for Traditional Knowledge: Acknowledging and appropriately compensating indigenous and local communities for their knowledge regarding the use of the natural product. enhancedif.orgopenedition.org

Sustainability: Ensuring that the harvesting of the natural product does not lead to biodiversity loss or environmental degradation. h5mag.comresearchgate.net

Researchers and companies working with this compound have a responsibility to adhere to these ethical principles. greenly.earth This includes obtaining prior informed consent from the relevant authorities in the source country and negotiating mutually agreed terms for benefit-sharing. openedition.org By doing so, the scientific community can ensure that the pursuit of new medicines from nature contributes to both human health and the conservation of biodiversity and the well-being of local communities. jointhecollective.com

Q & A

Basic Research Questions

Q. What validated spectroscopic methods are recommended for identifying Yomogiartemin in Artemisia species, and how should data be interpreted?

- Methodological Answer : this compound, a guaianolide sesquiterpene, requires multi-spectral analysis for identification. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HR-MS) are essential. For example, ¹H NMR should reveal characteristic proton signals for guaianolide structures (e.g., lactone protons at δ 5.0–6.0 ppm). HR-MS must confirm the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₂₀O₄, exact mass 264.1362). Cross-validate with reference spectra from authenticated compounds and adhere to reporting standards for natural products .

Q. How can extraction protocols for this compound be optimized to balance purity and yield?

- Methodological Answer : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to fractionate plant material. Column chromatography with silica gel or Sephadex LH-20 is critical for purification. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate:hexane 3:7) and HPLC (C18 column, λ=254 nm). Yield optimization requires parameter screening (e.g., solvent polarity, temperature, extraction time) using Design of Experiments (DoE) approaches. Document all steps to ensure reproducibility per IUPAC guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions, or compound purity. Standardize assays using validated cell models (e.g., RAW264.7 macrophages for anti-inflammatory activity) and include purity checks (≥95% by HPLC). Replicate studies with independent batches of this compound. Apply dose-response curves (IC₅₀/EC₅₀) and statistical tools (ANOVA with post-hoc tests) to assess variability. Cross-reference bioactivity with structural analogs to isolate structure-activity relationships .

Q. How can in silico models predict this compound’s pharmacokinetics and target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like COX-2 or NF-κB. ADMET predictors (e.g., SwissADME) estimate bioavailability (Lipinski’s Rule of Five) and toxicity (hepatotoxicity alerts). Validate predictions with in vitro assays (e.g., microsomal stability, Caco-2 permeability). Compare results with pharmacodynamic data from animal models to refine models .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound research data?

- Methodological Answer : Include (1) raw spectral files (NMR, MS), (2) chromatograms (HPLC/GC), (3) assay protocols (OECD guidelines), and (4) statistical code (R/Python scripts). Use repositories like Zenodo or ChEMBL with DOI assignment. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite compound identifiers (e.g., PubChem CID) .

Analytical Parameters Table

Key Considerations for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.